molecular formula C17H22N4O2 B10780411 7-(dipyridin-2-ylamino)-N-hydroxyheptanamide

7-(dipyridin-2-ylamino)-N-hydroxyheptanamide

Katalognummer: B10780411
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: QKTORDWLHYWRJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Dipyridin-2-ylamino)-N-hydroxyheptanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a heptanamide backbone with dipyridin-2-ylamino and N-hydroxy functional groups, which contribute to its distinctive properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dipyridin-2-ylamino)-N-hydroxyheptanamide typically involves the reaction of 2-aminopyridine with a suitable heptanoyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Dipyridin-2-ylamino)-N-hydroxyheptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-(Dipyridin-2-ylamino)-N-hydroxyheptanamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(dipyridin-2-ylamino)-N-hydroxyheptanamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridine rings, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the N-hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Dipyridin-2-ylamino)-N-hydroxyheptanamide is unique due to its combination of dipyridin-2-ylamino and N-hydroxy functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for diverse research applications .

Eigenschaften

Molekularformel

C17H22N4O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

7-(dipyridin-2-ylamino)-N-hydroxyheptanamide

InChI

InChI=1S/C17H22N4O2/c22-17(20-23)11-3-1-2-8-14-21(15-9-4-6-12-18-15)16-10-5-7-13-19-16/h4-7,9-10,12-13,23H,1-3,8,11,14H2,(H,20,22)

InChI-Schlüssel

QKTORDWLHYWRJF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)N(CCCCCCC(=O)NO)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.